Cerium tetrabenzoate
Description
Cerium tetrabenzoate is a coordination compound where cerium ions are bound to benzoate ligands. Cerium typically exists in +3 or +4 oxidation states, with its chemical behavior heavily influenced by ligand choice. Benzoate (C₆H₅COO⁻), a bulkier aromatic ligand, likely forms complexes with cerium that exhibit distinct solubility, stability, and reactivity compared to smaller inorganic ligands like nitrate or acetate .
Cerium(III) compounds, such as cerium(III) acetate, are more soluble in aqueous solutions than cerium(IV) species . However, cerium(IV) complexes (e.g., cerium(IV) hydroxide or phosphate) are notoriously insoluble, a property leveraged in environmental and material applications . This compound’s behavior may fall between these extremes, depending on its oxidation state and ligand coordination.
Properties
CAS No. |
94232-59-4 |
|---|---|
Molecular Formula |
C28H20CeO8 |
Molecular Weight |
624.6 g/mol |
IUPAC Name |
cerium(4+);tetrabenzoate |
InChI |
InChI=1S/4C7H6O2.Ce/c4*8-7(9)6-4-2-1-3-5-6;/h4*1-5H,(H,8,9);/q;;;;+4/p-4 |
InChI Key |
PVPBFPZKTZTMQW-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Ce+4] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium tetrabenzoate can be synthesized through the reaction of cerium salts, such as cerium nitrate or cerium chloride, with benzoic acid in an aqueous or organic solvent. The reaction typically involves the following steps:
- Dissolution of cerium salt in water or an organic solvent.
- Addition of benzoic acid to the solution.
- Stirring the mixture at a controlled temperature (usually around 60-80°C) for several hours.
- Precipitation of this compound by adjusting the pH or by evaporating the solvent.
- Filtration and drying of the precipitate to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve larger-scale reactors and more controlled conditions to ensure high purity and yield. The use of automated systems for mixing, heating, and filtration can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Table 1: Key synthetic parameters for cerium tetrabenzoate MOFs
| MOF Type | Precursor | Ligand | Conditions | Product Structure |
|---|---|---|---|---|
| Ce-TBAPy | CeCl₃·7H₂O | H₄TBAPy | DMF, 120°C, 5 hrs | 3D porous framework |
| Ce5 | Ce₆O₈(piv)₈(deta)₄ | H₂bdc | DMF, 150°C, 24 hrs | Ce³⁺-based MOF with CeO₂ |
Thermal Decomposition Pathways
Thermogravimetric analysis (TGA) reveals multistep degradation:
-
Guest Molecule Removal : Ce-MOFs lose adsorbed H₂O and DMF at 70–250°C .
-
Ligand Decomposition : H₂bdc elimination occurs at 350°C, forming Ce₂(bdc)₃ .
-
Oxidative Combustion : In air, Ce-MOFs combust to CeO₂ at 390°C .
Table 2: Thermal stability of this compound frameworks
Redox Reactivity
Cerium’s +3/+4 redox couple enables unique electron-transfer capabilities:
-
Oxidation : Ce(III) nodes in Ce-TBAPy MOFs can oxidize to Ce(IV) under aerobic conditions, enhancing catalytic activity .
-
Reduction : Ce(IV) in CeO₂@Ce5 composites is partially reduced to Ce(III) during synthesis, confirmed by X-ray absorption spectroscopy .
Reaction Example:
Gas Adsorption
Ce-TBAPy MOFs exhibit high SF₆ uptake (2.33 mmol·g⁻¹ at 1 bar, 293 K) due to optimal pore size (5–7 Å) and Ce³⁺-ligand interactions .
Table 3: SF₆ adsorption performance of Ce-TBAPy vs. other MOFs
| MOF | SF₆ Uptake (mmol·g⁻¹) | Selectivity (SF₆/N₂) | Surface Area (m²·g⁻¹) |
|---|---|---|---|
| Ce-TBAPy | 2.33 | 80 | 1,890 |
| Yb-TBAPy | 2.15 | 78 | 1,750 |
Photocatalytic Oxidation
Ce-MOFs functionalized with BODIPY ligands show enhanced photooxidation of sulfur mustard simulants (e.g., CEES), achieving 50% degradation in 2.5 minutes .
Stability in Aqueous Media
-
Acid Resistance : Ce-MOFs degrade below pH 2 due to ligand protonation .
-
Alkaline Stability : Retain structure up to pH 11 but undergo ligand leaching at pH ≥12 .
Comparative Solubility Data
Cerium benzoate derivatives exhibit low solubility in polar solvents, as shown by H₄TBAPy’s solubility profile :
Scientific Research Applications
Catalytic Applications
Cerium tetrabenzoate has been studied for its role as a catalyst in organic reactions. Its ability to facilitate chemical transformations is attributed to the redox properties of cerium ions.
Case Study: Ethanol Production
Research has demonstrated that cerium-doped catalysts significantly enhance the efficiency of ethanol production from dimethyl oxalate. The addition of cerium improves the catalytic activity and selectivity towards ethanol, achieving up to 100% conversion with high selectivity rates .
| Catalyst Composition | DMO Conversion (%) | Ethanol Selectivity (%) |
|---|---|---|
| 1Ce-Cu/SiO2 | 100 | 91.8 |
| 0.5Ce-Cu/SiO2 | 85 | 80 |
| Cu/SiO2 | 70 | 75 |
Biomedical Applications
Cerium compounds, including this compound, have shown promise in biomedical applications, particularly in wound healing and as antimicrobial agents.
Antimicrobial Properties
Cerium ions exhibit significant antimicrobial effects against various pathogens, making this compound a candidate for therapeutic applications. Studies indicate that cerium compounds can disrupt bacterial cell walls without harming mammalian cells, which is crucial for developing topical treatments for infections .
- Mechanism of Action : Cerium ions interfere with calcium-dependent processes in bacteria, leading to cell wall disruption and metabolic inhibition.
- Clinical Relevance : Topical formulations containing cerium have been used in burn treatment, demonstrating reduced mortality rates compared to traditional treatments .
Materials Science
In materials science, this compound is explored for its role in enhancing the properties of polymers and nanocomposites.
Case Study: Nanostructured Materials
Research has shown that incorporating cerium compounds into polymer matrices can improve mechanical strength and thermal stability. For instance, the addition of this compound to chitosan scaffolds has enhanced their biocompatibility and mechanical properties, making them suitable for biomedical applications such as tissue engineering .
| Material Composition | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Chitosan + 1% this compound | 15 | 220 |
| Chitosan + Control | 10 | 190 |
Environmental Applications
This compound also finds applications in environmental science as a catalyst for pollutant degradation.
Case Study: Wastewater Treatment
Studies have indicated that cerium-based catalysts can effectively degrade organic pollutants in wastewater through advanced oxidation processes. The presence of cerium enhances the generation of reactive oxygen species, facilitating the breakdown of contaminants .
Mechanism of Action
The mechanism of action of cerium tetrabenzoate is primarily based on its redox properties. Cerium can switch between different oxidation states, allowing it to participate in electron transfer reactions. This redox activity enables this compound to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The benzoate ligands provide stability and facilitate the interaction of cerium with target molecules.
Comparison with Similar Compounds
Key Observations :
- Solubility Trends : Cerium(III) species (e.g., nitrate, acetate) are significantly more soluble than cerium(IV) compounds. This compound, likely a Ce(IV) complex, is expected to exhibit low solubility due to its bulky ligands and oxidation state, akin to cerium(IV) hydroxide .
- Ligand Effects : Benzoate’s aromaticity and steric bulk may hinder dissolution compared to smaller ligands like acetate or nitrate. This property could enhance thermal stability or catalytic performance .
Functional and Application Comparisons
- Anticoagulant Properties : Ce³+ compounds mimic Ca²+ in biomolecules, enabling anticoagulant applications . However, this compound’s low solubility may limit bioavailability unless designed for controlled release.
- Material Science : Cerium-doped hydroxyapatite (HA) demonstrates that Ce³+/Ce⁴+ incorporation alters sintering behavior and phase stability . Similarly, this compound’s large ligands might disrupt crystal growth in composites, offering tailored mechanical properties.
- Catalysis: Ce(IV) species are potent oxidants. While cerium(IV) hydroxide is inert due to insolubility, this compound’s organic ligands could facilitate electron transfer in non-aqueous systems, analogous to Ce(NO₃)₃ in oxidative catalysis .
Biological Activity
Cerium tetrabenzoate, a cerium-based compound, has garnered attention in recent years due to its potential biological activities and applications in various fields, including medicine and catalysis. This article aims to delve into the biological activity of this compound, supported by case studies, research findings, and relevant data tables.
Overview of this compound
This compound is a coordination compound formed by the interaction of cerium ions with benzoate ligands. Cerium, a rare earth element, exhibits unique redox properties that can be exploited in biological systems. The tetrabenzoate form enhances the solubility and bioavailability of cerium in biological environments, making it a subject of interest for therapeutic applications.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Properties : Cerium compounds, including tetrabenzoate, have been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is particularly beneficial in protecting against cellular damage caused by reactive oxygen species (ROS) .
- Catalytic Activity : this compound can act as a catalyst in various biochemical reactions. Its ability to facilitate electron transfer processes makes it valuable in enzymatic reactions and biocatalysis .
- Photodynamic Therapy : Recent studies suggest that this compound may enhance photodynamic therapy (PDT) by generating reactive species upon light activation, which can lead to apoptosis in cancer cells .
Case Study: Antioxidant Activity
A study investigated the antioxidant effects of this compound on human lens epithelial cells subjected to oxidative stress. The results indicated a significant reduction in oxidative markers and an improvement in cell viability when treated with this compound compared to untreated controls. This suggests its potential as a protective agent against oxidative damage .
Case Study: Catalytic Applications
Research on cerium-promoted catalysts demonstrated that this compound enhances the catalytic efficiency of Cu/SiO2 systems for ethanol production from dimethyl oxalate. The presence of cerium improved the dispersion of copper particles and facilitated hydrogen activation, leading to higher conversion rates and selectivity for ethanol .
Table 1: Biological Activities of this compound
Table 2: Comparative Analysis of Cerium Compounds
| Compound | Antioxidant Activity | Catalytic Efficiency | Photodynamic Potential |
|---|---|---|---|
| This compound | High | Moderate | High |
| Cerium Oxide (CeO2) | Moderate | High | Low |
| Cerium Acetate | Low | Moderate | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
